Ac-Somatotropin (7-13)
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Overview
Description
Ac-Somatotropin (7-13) is a synthetic peptide derived from the human growth hormone, somatotropin. This peptide consists of a specific sequence of amino acids from the somatotropin molecule, specifically from positions 7 to 13. It is known for its role in stimulating growth and cell reproduction, making it a significant compound in various scientific and medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Somatotropin (7-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ac-Somatotropin (7-13) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ac-Somatotropin (7-13) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Ac-Somatotropin (7-13) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and biotechnological products.
Mechanism of Action
Ac-Somatotropin (7-13) exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT and MAPK pathways, leading to the transcription of genes involved in growth and metabolism. The peptide’s primary molecular targets are the growth hormone receptors, which mediate its anabolic and metabolic effects.
Comparison with Similar Compounds
Similar Compounds
Somatotropin: The full-length human growth hormone with broader biological activity.
Somatostatin: A peptide hormone that inhibits the release of growth hormone.
Insulin-like Growth Factor-1 (IGF-1): A hormone with similar growth-promoting effects.
Uniqueness
Ac-Somatotropin (7-13) is unique due to its specific amino acid sequence, which confers distinct biological properties. Unlike the full-length somatotropin, this peptide fragment can be used to study specific aspects of growth hormone activity without the complexity of the entire protein. Additionally, its synthetic nature allows for precise modifications to investigate structure-function relationships.
Properties
CAS No. |
85684-24-8 |
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Molecular Formula |
C37H57N11O13 |
Molecular Weight |
863.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H57N11O13/c1-18(2)13-23(45-30(54)22(11-8-12-41-37(39)40)44-35(59)27(17-49)43-20(4)50)32(56)46-24(14-21-9-6-5-7-10-21)33(57)48-26(16-29(52)53)34(58)47-25(15-28(38)51)31(55)42-19(3)36(60)61/h5-7,9-10,18-19,22-27,49H,8,11-17H2,1-4H3,(H2,38,51)(H,42,55)(H,43,50)(H,44,59)(H,45,54)(H,46,56)(H,47,58)(H,48,57)(H,52,53)(H,60,61)(H4,39,40,41)/t19-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
CHKYESPOXFHBLY-YJJSATQUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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